molecular formula C18H18Cl2N2O2 B267656 N-{4-[(tert-butylamino)carbonyl]phenyl}-2,4-dichlorobenzamide

N-{4-[(tert-butylamino)carbonyl]phenyl}-2,4-dichlorobenzamide

Cat. No. B267656
M. Wt: 365.2 g/mol
InChI Key: NIVDFIGISBIQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Fmk is a synthetic compound that belongs to the class of benzoic acid derivatives. It is a protease inhibitor that has been used in various biochemical and physiological studies, particularly in the field of apoptosis and inflammation. It is a potent inhibitor of caspases, which are enzymes that play a crucial role in the process of programmed cell death.

Mechanism of Action

Boc-D-Fmk acts as an irreversible inhibitor of caspases by binding to the active site of the enzyme. It forms a covalent bond with the catalytic cysteine residue of the enzyme, thereby preventing its activity. Boc-D-Fmk has been shown to be a potent inhibitor of caspases 1, 3, 6, 7, 8, and 10.
Biochemical and Physiological Effects:
Boc-D-Fmk has been shown to induce apoptosis in various cell types, including cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and interleukin-18. Boc-D-Fmk has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Boc-D-Fmk in lab experiments is its high potency and specificity for caspases. It is also a reversible inhibitor, which allows for the study of caspase activity over time. However, Boc-D-Fmk has some limitations, including its irreversible binding to caspases, which can affect the interpretation of results. It is also a toxic compound and should be handled with care.

Future Directions

For the use of Boc-D-Fmk include the development of more potent and specific caspase inhibitors, investigation of the role of caspases in non-apoptotic processes, and the development of new therapies for diseases that involve caspase activation.

Synthesis Methods

Boc-D-Fmk can be synthesized using different methods, but the most common method involves the reaction of 2,4-dichlorobenzoyl chloride with N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester in the presence of a base. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

Boc-D-Fmk has been widely used in scientific research as a tool to study the mechanism of action of caspases and their role in apoptosis. It has also been used to investigate the role of caspases in inflammation and other physiological processes. Boc-D-Fmk has been used in various in vitro and in vivo studies, including studies on cancer, neurodegenerative diseases, and viral infections.

properties

Product Name

N-{4-[(tert-butylamino)carbonyl]phenyl}-2,4-dichlorobenzamide

Molecular Formula

C18H18Cl2N2O2

Molecular Weight

365.2 g/mol

IUPAC Name

N-[4-(tert-butylcarbamoyl)phenyl]-2,4-dichlorobenzamide

InChI

InChI=1S/C18H18Cl2N2O2/c1-18(2,3)22-16(23)11-4-7-13(8-5-11)21-17(24)14-9-6-12(19)10-15(14)20/h4-10H,1-3H3,(H,21,24)(H,22,23)

InChI Key

NIVDFIGISBIQNX-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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